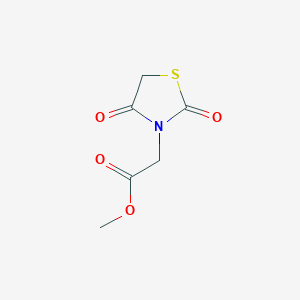

(2,4-Dioxothiazolidin-3-yl)acetic acid methyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

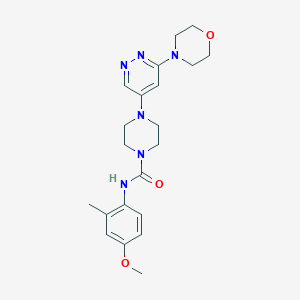

“(2,4-Dioxothiazolidin-3-yl)acetic acid methyl ester” is a chemical compound . It is a derivative of thiazolidine-2,4-dione , a scaffold that is synthetically important and possesses a wide range of promising biological activities . The thiazolidine-2,4-dione moiety is extensively utilized as a carboxylic acid mimetic to improve the metabolic stability and therapeutic profile of bioactive agents .

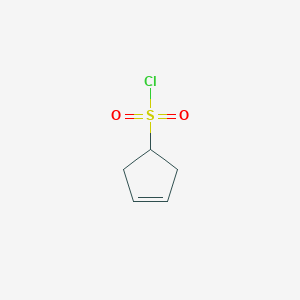

Synthesis Analysis

The synthesis of new (Z)-2-(5-arylidene-2,4-dioxothiazolidin-3-yl) acetic acid derivatives has been described in the literature . The chemical structures of the compounds were elucidated by FTIR, 1H NMR, 13C NMR, and elemental analysis data .

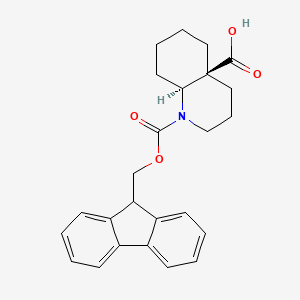

Molecular Structure Analysis

The molecular structure of “this compound” includes elements such as carbon, hydrogen, nitrogen, oxygen, and sulfur . The compound has a complexity of 240, a rotatable bond count of 3, a hydrogen bond donor count of 0, and a hydrogen bond acceptor count of 5 .

Aplicaciones Científicas De Investigación

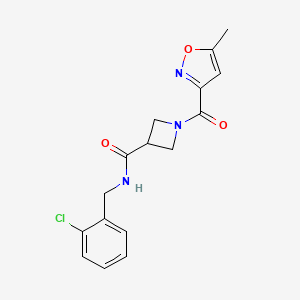

1. Potential in Antidiabetic Therapy and Cardioprotection

Research indicates that (2,4-dioxothiazolidin-3-yl)acetic acid methyl ester derivatives can act as potential antidiabetic agents with cardioprotective properties. This is due to their ability to promote glucose transport, exhibit antioxidant properties, and demonstrate fewer side effects. In silico ADMET, toxicity, and docking studies support the design of these hybrids as dual-activity agents (Maji, Samanta, & Patil, 2020).

2. Antibacterial Activity

Compounds derived from this compound have shown significant antibacterial activity, particularly against Gram-positive bacterial strains. These compounds have demonstrated similar or even higher antibacterial activity compared to commonly used reference drugs like oxacillin and cefuroxime (Trotsko et al., 2018).

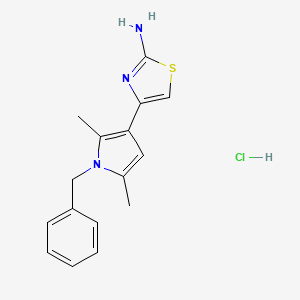

3. Synthesis of Biologically Active Nuclei

The synthesis of biologically active nuclei such as imidazoles, thiazoles, benzoxazines, and quinazolines, incorporated with the thiazolidindione nucleus, has been achieved using (2,4-Dioxothiazolidin-5-yl)acetic acid. These compounds showed moderate antibacterial and antifungal activities (Youssef et al., 2015).

4. Antimicrobial and Antifungal Properties

Novel thiazolidine-2,4-dione derivatives of this compound have been synthesized and shown to possess antimicrobial and antifungal activities, particularly against Gram-negative bacteria and fungal isolates (Alhameed et al., 2019).

5. Antihyperglycemic Evaluation

Derivatives of 2,4-thiazolidinedione of this compound have been studied for their antihyperglycemic activity in diabetic rats. Certain substitutions on the aryl ring were found to enhance the antihyperglycemic activity (Kumar et al., 2011).

6. Development of Anticonvulsant Agents

Thiazole-bearing hybrids based on 2-imino-4-thiazolidinone and 2,4-dioxothiazolidine-5-carboxylic acid cores have been developed as potential new anticonvulsant agents. These compounds have shown excellent anticonvulsant activity in various models (Mishchenko et al., 2020).

Direcciones Futuras

Mecanismo De Acción

Target of Action

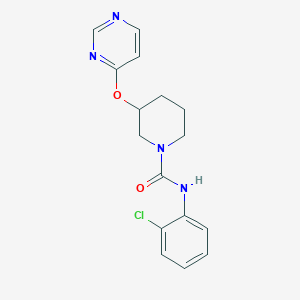

The primary targets of (2,4-Dioxothiazolidin-3-yl)acetic acid methyl ester are cancer cells, specifically HeLa, HT29, A549, and MCF-7 cell lines . These cell lines represent different types of cancer, including cervical, colorectal, lung, and breast cancer, respectively .

Mode of Action

The compound interacts with its targets by inhibiting the production of pro-inflammatory cytokines as well as the expression of inducible nitric oxide synthase and cell adhesion molecules . This interaction results in a decrease in inflammation and a reduction in the ability of the cancer cells to adhere to each other and to other tissues .

Biochemical Pathways

It is known that the compound’s action involves the inhibition of pro-inflammatory cytokines and cell adhesion molecules . These molecules play crucial roles in various biochemical pathways, including those involved in inflammation and cell adhesion .

Pharmacokinetics

The compound’s drug-likeness has been predicted using the guidelines of lipinski’s rule of five . This rule is a set of criteria used to predict whether a chemical compound would make an effective orally active drug in humans .

Result of Action

The result of the compound’s action is a notable activity against HeLa, HT29, A549, and MCF-7 cell lines . Specifically, the compound exhibited IC50 values of 55, 40, 38, and 50 μM, respectively, against these cell lines . The IC50 value is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s activity may be affected by the pH, temperature, and presence of other substances in the environment . .

Análisis Bioquímico

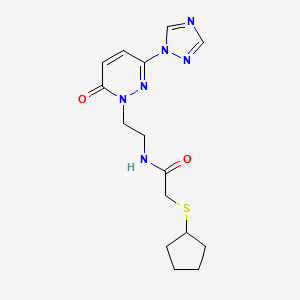

Biochemical Properties

Thiazolidine-2,4-dione derivatives, to which this compound belongs, are known to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Some thiazolidine-2,4-dione derivatives have been shown to exhibit notable in vitro anticancer activity against various cell lines

Molecular Mechanism

Thiazolidine-2,4-dione derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules and changes in gene expression

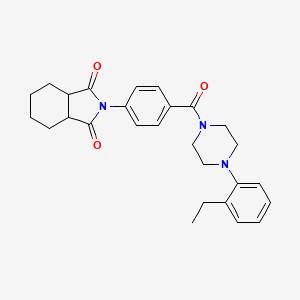

Propiedades

IUPAC Name |

methyl 2-(2,4-dioxo-1,3-thiazolidin-3-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO4S/c1-11-5(9)2-7-4(8)3-12-6(7)10/h2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPHABKSPPFOTBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1C(=O)CSC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-[3-(benzenesulfonyl)propanoylamino]-1,3-benzothiazole-6-carboxylate](/img/structure/B2780911.png)

![Methyl 7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B2780926.png)

![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2780927.png)